3-[(3-Aminophenyl)formamido]propanamide
Description
3-[(3-Aminophenyl)formamido]propanamide (IUPAC name: N-(3-aminophenyl)-3-formamidopropanamide) is a synthetic organic compound characterized by a propanamide backbone substituted with a formamido group linked to a 3-aminophenyl ring. Synonyms for closely related compounds include "N-(3-aminophenyl)propanamide" and "m-Aminopropionanilide," highlighting variations in substituent positioning and functional groups .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-amino-N-(3-amino-3-oxopropyl)benzamide |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15) |
InChI Key |
JKJPLRIGHLSMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(3-Aminophenyl)formamido]propanamide with structurally or functionally related propanamide derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles.
Structural Isomers and Positional Analogs
- 3-[(2-Aminophenyl)formamido]propanamide (): This positional isomer features an amino group on the 2-position of the phenyl ring. The ortho-substitution may sterically hinder interactions with planar binding sites (e.g., enzyme active centers) compared to the para-substituted target compound. No direct activity data are provided, but such positional changes often alter bioavailability and metabolic stability .
- N-(3-Aminophenyl)propanamide (): A simpler analog lacking the formamido group, this compound serves as a baseline for evaluating the role of the formamide moiety.
Substituted Phenyl Propanamides
- T6030504 (3-[(2-Methoxyphenyl)formamido]-N-(5-methylpyridin-2-yl)propanamide) (): This derivative replaces the 3-aminophenyl group with a 2-methoxyphenyl ring and adds a 5-methylpyridinyl substituent. The methoxy group enhances lipophilicity, while the pyridine ring introduces basicity, improving solubility in physiological conditions. T6030504 acts as a potent TLR4 antagonist, blocking immune responses to C. albicans and LPS in vitro . Its efficacy highlights the importance of aromatic substituents in modulating immune pathways.
- N-[3-(Acetylamino)phenyl]-3-(2-chlorophenyl)propanamide (): Substitution with a 2-chlorophenyl group and acetylamino moiety increases steric bulk and electron-withdrawing effects. Chlorine atoms often enhance metabolic stability and receptor binding affinity through hydrophobic interactions.
Heterocyclic Propanamide Derivatives
- 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide (): Incorporating pyridine and pyrazole rings introduces multiple hydrogen-bonding sites and planar geometry, favoring interactions with metal ions or aromatic residues in enzymes.
- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (): This compound combines a chloropyridinyl group with a thiourea moiety. The chlorine atom enhances electrophilicity, while the thiourea group enables radical scavenging, as demonstrated by its superior antioxidative and antibacterial activities .
Pharmacologically Active Propanamides
- S-1 (3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) (): As a selective androgen receptor modulator (SARM), S-1’s fluorophenoxy and nitro-trifluoromethyl groups create strong electron-withdrawing effects, enhancing receptor binding specificity. Its pharmacokinetic profile in rats suggests prolonged half-life due to reduced cytochrome P450 metabolism .
- Propanamide Derivatives with Diphenylpyridazinone Moieties (): These compounds exhibit anti-inflammatory and analgesic activities without COX inhibition, indicating a novel mechanism of action. The propanamide chain’s length and flexibility are critical for activity, as derivatives with longer chains (propanamide vs. acetamide) showed higher potency .
Data Tables
Table 2. Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Research Findings
- Substituent Positioning: Meta-substitution (3-aminophenyl) in the target compound may optimize hydrogen-bonding interactions compared to ortho- or para-substituted analogs .
- Biological Activity : Propanamide derivatives with heterocyclic substituents (e.g., pyridine, pyrazole) or halogen atoms (Cl, F) often exhibit enhanced receptor binding and metabolic stability .
- Mechanistic Diversity: Anti-inflammatory propanamides may act via non-COX pathways, suggesting unexplored therapeutic targets .
Preparation Methods
Reaction Mechanism
This method employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-aminobenzoic acid, facilitating coupling with β-alanine amide. The carbodiimide reacts with the carboxylic acid to form an active O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine group of β-alanine amide.
Procedure
-
Activation : 3-Aminobenzoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C.
-
Coupling : β-Alanine amide (1.1 eq) is introduced, and the mixture is stirred at room temperature for 12–24 hours.
-
Workup : The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water).
Challenges and Optimization
-
Amine Interference : The free amine on the phenyl ring may compete with β-alanine amide, leading to dimerization. Solution: Temporary protection of the amine (e.g., acetylation) before activation.
-
Yield : Typical yields range from 50–65%, limited by DCU precipitation and side reactions.
Acid Chloride Approach
Reaction Mechanism
3-Aminobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which is then reacted with β-alanine amide in the presence of a base (e.g., triethylamine).
Procedure
-
Acid Chloride Formation : 3-Aminobenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 2 hours. Excess SOCl₂ is removed under vacuum.
-
Amidation : The crude acid chloride is dissolved in tetrahydrofuran (THF), and β-alanine amide (1.2 eq) and triethylamine (2.0 eq) are added dropwise at 0°C. The mixture is stirred for 4 hours.
-
Purification : The product is extracted with ethyl acetate and recrystallized from hot ethanol.
Key Considerations
-
Side Reactions : Hydrolysis of acid chloride to carboxylic acid if moisture is present.
-
Yield : Improved yields (70–75%) due to high reactivity of acid chlorides.
Nitro Reduction Strategy
Reaction Design
To circumvent amine interference, this route utilizes 3-nitrobenzoic acid as the starting material. After amide formation, the nitro group is reduced to an amine via catalytic hydrogenation.
Stepwise Procedure
-
Acid Chloride Synthesis : 3-Nitrobenzoic acid (1.0 eq) is treated with SOCl₂ to form 3-nitrobenzoyl chloride.
-
Amide Coupling : React with β-alanine amide (1.1 eq) in THF/triethylamine to yield 3-nitro-[(3-nitrophenyl)formamido]propanamide.
-
Nitro Reduction : The intermediate is hydrogenated at 1 atm H₂ using 10% Pd/C in ethanol. Reaction completion is monitored by TLC.
Advantages
-
Selectivity : Hydrogenation selectively reduces nitro groups without affecting amide bonds.
-
Yield : 80–85% after optimization, the highest among the three methods.
Comparative Analysis of Methods
| Parameter | Carbodiimide | Acid Chloride | Nitro Reduction |
|---|---|---|---|
| Yield | 50–65% | 70–75% | 80–85% |
| Purity | Moderate | High | High |
| Scalability | Limited | Moderate | High |
| Safety Concerns | DCU toxicity | SOCl₂ handling | H₂ flammability |
| Cost | High | Moderate | Low |
Key Insights :
-
The nitro reduction strategy offers superior yield and scalability but requires hydrogenation infrastructure.
-
Acid chloride methods balance cost and efficiency for lab-scale synthesis.
Optimization Strategies
Solvent Selection
Catalytic Hydrogenation Conditions
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3-[(3-Aminophenyl)formamido]propanamide?
Answer:
Synthesis typically involves coupling 3-aminophenylamine with propionyl chloride under controlled conditions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. Triethylamine is often added as a base to scavenge HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Characterization : Confirm structure via:
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies may arise from variations in assay conditions or impurities. Strategies include:
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell line passage number, buffer pH) .
- Orthogonal Assays : Combine kinase inhibition assays with SPR (surface plasmon resonance) to validate binding kinetics .
- Purity Validation : Use HPLC-MS to confirm >95% purity and identify trace by-products .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., propionyl chloride) .
- Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .
Advanced: What computational approaches are effective for predicting its interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PRMT5). Validate with MD simulations (GROMACS) to assess stability .
- Phyre2 Server : Predict tertiary structure if crystallographic data is unavailable .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity .
Advanced: How can structural modifications enhance its bioactivity?
Answer:
- Functional Group Replacement : Substitute the amide with sulfonamide to improve metabolic stability .
- SAR Studies : Test derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) to evaluate potency against cancer cell lines .
- Pro-drug Design : Introduce ester linkages to enhance solubility and bioavailability .
Basic: What techniques are used to assess its bioactivity in vitro?
Answer:
- Enzyme Assays : Measure IC50 against PRMT5 using radiometric H-SAM incorporation assays .
- Cell Viability : MTT assays in cancer lines (e.g., HCT-116) at concentrations 1–100 µM .
- Fluorescence-Based Binding : Monitor interactions with Ca²⁺ channels using Fluo-3 AM dye .
Advanced: What experimental designs optimize reaction yields for scale-up?
Answer:
- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% DMAP), temperature (20–60°C), and solvent polarity (THF vs. DMF) to identify optimal conditions .
- Continuous Flow Reactors : Improve mixing and heat transfer for high-throughput synthesis .
- In-line Analytics : Use FTIR probes to monitor reaction progress in real time .
Advanced: How can researchers address discrepancies in analytical data (e.g., NMR shifts)?
Answer:
- Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- 2D NMR (HSQC, HMBC) : Resolve overlapping peaks and assign quaternary carbons .
- X-ray Crystallography : Obtain single crystals for unambiguous structural confirmation .
Advanced: What strategies identify novel biological targets for this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .
Advanced: How do reaction intermediates impact final product purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
